1,2,4,5,7-Pentachloronaphthalene

Description

Historical Context of Polychlorinated Naphthalene (B1677914) Research and Industrial Use

The industrial production of PCNs commenced around 1910 in both Europe and the United States. wikipedia.orgindustrialchemicals.gov.au These compounds were valued for their chemical inertness, low flammability, and insulating properties. isotope.com Consequently, they found widespread application in various industrial products, including:

Cable insulation coastalwiki.org

Wood preservation coastalwiki.org

Engine oil additives coastalwiki.org

Electroplating masking compounds coastalwiki.org

Capacitors coastalwiki.orgisotope.com

Feedstock for dye production coastalwiki.org

Commercial PCN products were typically mixtures of different congeners and were marketed under trade names such as Halowax, Nibren, and Seekay Waxes. isotope.comindustrialchemicals.gov.au The production of PCNs peaked between 1930 and 1950. coastalwiki.org However, by the late 1970s and early 1980s, growing concerns about their environmental persistence and potential health hazards led to a significant decline in production, with most manufacturing ceasing in Europe and North America. coastalwiki.orgisotope.comindustrialchemicals.gov.au It is estimated that the total global production of PCNs reached approximately 150,000 metric tonnes. isotope.com

Overview of Polychlorinated Naphthalene Congeners and Homologues

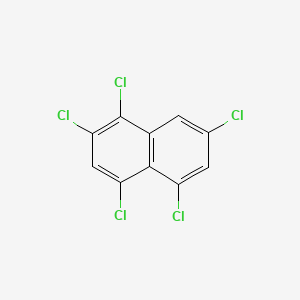

The basic structure of a PCN consists of a naphthalene molecule where one to eight hydrogen atoms are replaced by chlorine atoms. researchgate.net This substitution can occur at various positions on the two fused benzene (B151609) rings, resulting in 75 possible different arrangements, known as congeners. coastalwiki.orgresearchgate.net These congeners are grouped into eight homologues based on the number of chlorine atoms they contain.

| Homologue Group | Number of Chlorine Atoms | Number of Congeners |

| Monochloronaphthalene | 1 | 2 |

| Dichloronaphthalene | 2 | 10 |

| Trichloronaphthalene | 3 | 14 |

| Tetrachloronaphthalene | 4 | 22 |

| Pentachloronaphthalene | 5 | 14 |

| Hexachloronaphthalene | 6 | 10 |

| Heptachloronaphthalene | 7 | 2 |

| Octachloronaphthalene | 8 | 1 |

| Total | 75 |

Table 1: Distribution of Congeners among PCN Homologues. researchgate.net

The physical properties of PCNs vary with the degree of chlorination, ranging from thin liquids in lower chlorinated mixtures to waxy solids in highly chlorinated ones. coastalwiki.orgwikipedia.org

Significance of Pentachloronaphthalene Isomers as Environmental Contaminants

Pentachloronaphthalenes, a homologue group containing 14 isomers, are of particular environmental concern due to their persistence, bioaccumulative potential, and toxicity. nih.govnih.gov Like other highly chlorinated PCNs, pentachloronaphthalenes exhibit low water solubility and a high tendency to adsorb to soil and sediments. coastalwiki.org Their chemical stability makes them resistant to degradation in the environment. coastalwiki.org

Studies have shown that PCNs can bioaccumulate in the fatty tissues of organisms, with the potential for biomagnification through the food chain. coastalwiki.orgisotope.com The amount of bioaccumulation generally increases with the degree of chlorination. coastalwiki.org The persistence of these compounds means that even decades after their production ceased, they remain widespread environmental contaminants. wikipedia.org

The toxicity of certain PCN congeners is associated with their ability to bind to and activate the aryl hydrocarbon receptor (AhR), similar to dioxin-like compounds. isotope.com In May 2015, several PCN homologue groups, including pentachloronaphthalenes, were listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) due to their harmful properties and the risks associated with their continued presence in the environment. wikipedia.orgresearchgate.net

Scope and Rationale for Academic Investigation of 1,2,4,5,7-Pentachloronaphthalene

The specific congener, this compound, warrants detailed academic investigation for several reasons. As one of the 14 pentachloronaphthalene isomers, understanding its unique physical, chemical, and toxicological properties is crucial for a comprehensive assessment of the environmental risks posed by PCN mixtures.

Despite the general understanding of PCNs, there is a significant lack of data on individual congeners. isotope.com Research on this compound is necessary to:

Develop and refine analytical methods for its detection and quantification in environmental samples.

Understand its environmental fate and transport mechanisms.

Assess its potential for bioaccumulation and biomagnification in specific ecosystems.

The limited availability of analytical standards for many PCN congeners has historically hampered research. isotope.com Focused studies on individual congeners like this compound are essential to fill these knowledge gaps and support effective environmental monitoring and risk management strategies.

An in-depth examination of the origins of this compound and its related compounds reveals a history of both deliberate manufacturing for industrial use and unintentional formation through various thermal processes. This article focuses exclusively on the sources and environmental formation pathways of this specific pentachloronaphthalene congener and its relatives, adhering to a strict scientific framework.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5,7-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLDWCYZCFRVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164502 | |

| Record name | 1,2,4,5,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentachloronaphthalene appears as pale-yellow to white solid or powder with an aromatic odor. Bp: 327-371 °C; mp: 120 °C. Density 1.7 g cm-3. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place, specifically in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing pentachloronaphthalene in its various isomers together with (mainly) trichloro- tetrachloro- and hexa-chloronapthalenes in their various isomers., Pale-yellow or white solid or powder with an aromatic odor; [NIOSH], PALE YELLOW OR WHITE SOLID WITH CHARACTERISTIC ODOUR., Pale-yellow or white solid or powder with an aromatic odor. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/224 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0483.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

636 °F at 760 mmHg (NIOSH, 2023), 326.67 - 371.11 °C, 327-371 °C, 636 °F | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/224 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0483.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), ... Soluble in organic solvents., Solubility in water: none, Insoluble | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0483.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.67 (NIOSH, 2023) - Denser than water; will sink, 1.7 g/cm³, 1.67 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/224 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0483.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 10.4 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg (NIOSH, 2023), 0.0000149 [mmHg], < 1 torr at 20 °C, Vapor pressure, Pa at 20 °C:, <1 mmHg | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/224 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0483.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White powder, Pale-yellow or white solid or powder. | |

CAS No. |

1321-64-8, 150224-19-4 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,2,4,5,7-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/224 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

248 °F (NIOSH, 2023), 120 °C, 248 °F | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0935 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/224 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0483.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Analytical Methodologies for 1,2,4,5,7 Pentachloronaphthalene and Polychlorinated Naphthalenes

Sample Preparation and Extraction Techniques for Environmental Matrices

The initial and crucial step in the analysis of PCNs involves the extraction of the target analytes from the sample matrix. The choice of extraction technique depends on the nature of the sample (e.g., water, sediment, air, biological tissues). tandfonline.com

Commonly employed extraction methods include:

Liquid-Liquid Extraction (LLE): Primarily used for water samples, employing organic solvents such as dichloromethane (B109758) (DCM), hexane, and acetone. tandfonline.com While LLE can achieve high recovery rates of up to 100%, it is often laborious and requires large volumes of solvents. tandfonline.com

Solid-Phase Extraction (SPE): An alternative for water samples that uses less solvent and time compared to LLE. However, it can have lower recovery rates (55-66%) and be more costly. tandfonline.com

Soxhlet Extraction: A well-established technique for solid samples like sediment, soil, and biological tissues. tandfonline.comacs.org It typically uses solvents like toluene (B28343) or a mixture of methylene (B1212753) chloride and hexane. acs.org

Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE): More modern techniques that use elevated temperatures and pressures to reduce extraction time and solvent consumption. tandfonline.comnih.gov

Sonication: Another method used for extracting PCNs from environmental samples. tandfonline.com

Due to the often minute concentrations of PCNs in environmental samples, an enrichment step is necessary to concentrate the analytes to a level detectable by analytical instruments. nih.gov This is a critical part of sample preparation that aims to increase the concentration of the target compounds relative to the bulk of the sample matrix.

Enrichment strategies often involve the evaporation of the extraction solvent to a smaller volume. For instance, after extraction, the solvent is typically concentrated using a rotary evaporator. acs.org The goal is to achieve a concentration factor that brings the analytes within the linear range of the detector.

Following extraction, the sample extract contains not only the PCNs but also a variety of other co-extracted compounds that can interfere with the analysis. tandfonline.com Therefore, a clean-up step is essential to remove these interfering substances.

Several materials and techniques are used for the clean-up and fractionation of PCN extracts:

Multilayer Silica (B1680970) Gel Columns: These columns are frequently used to purify extracts. They can be composed of layers of neutral silica gel, acid-treated silica gel (e.g., with sulfuric acid), and sometimes silver nitrate-impregnated silica gel. tandfonline.comacs.orgresearchgate.net The acidic silica helps to remove lipids and other oxidizable compounds. acs.org

Alumina (B75360) Columns: Activated alumina is another common sorbent for removing interfering compounds. tandfonline.com It can be used in conjunction with silica gel for a more thorough clean-up. nih.gov

Florisil Columns: Florisil, a magnesium silicate, is also employed in the purification of PCN extracts. tandfonline.com

Carbon-based Sorbents: Activated carbon or graphitized carbon dispersed on silica gel is particularly effective for fractionating PCNs from other planar aromatic compounds like PCBs. tandfonline.comacs.orgresearchgate.net This is a crucial step for isomer-specific analysis.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that can be used to remove high-molecular-weight interferences such as lipids from biological samples. researchgate.netamericanlaboratory.com

A typical clean-up procedure might involve passing the concentrated extract through a multilayer silica gel column, followed by a carbon column to isolate the PCNs. acs.orgresearchgate.net For example, a method for analyzing PCNs in landfill leachates involved an automated clean-up system with a multilayer silica gel column and a carbon-dispersed silica gel column, achieving recovery rates of 81-105%. researchgate.net

Chromatographic Separation Techniques

The separation of individual PCN congeners is almost exclusively performed using gas chromatography (GC). tandfonline.com The choice of GC column and operating conditions is critical for achieving the necessary resolution, especially for isomer-specific analysis.

High-resolution capillary gas chromatography (HRGC) is the standard technique for separating complex mixtures of PCN congeners. tandfonline.comrsc.org The use of long, narrow-bore capillary columns with specific stationary phases allows for the separation of many of the 75 possible PCN congeners.

Key considerations for HRGC analysis of PCNs include:

Column Stationary Phase: Non-polar or semi-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-5MS), are commonly used. researchgate.net The choice of stationary phase influences the elution order and resolution of the congeners.

Temperature Program: A carefully optimized oven temperature program is essential to achieve good separation of the congeners within a reasonable analysis time. nih.gov A typical program might start at a low temperature, ramp up to an intermediate temperature, then to a final high temperature, with hold times at each stage. nih.gov

Injector Type and Conditions: Splitless injection is often used to introduce the entire sample into the column, which is important for trace-level analysis. acs.org The injector temperature must be high enough to ensure the volatilization of the PCNs without causing degradation. nih.gov

A significant challenge in the analysis of PCNs is the co-elution of certain congeners, even with high-resolution capillary columns. tandfonline.com This means that two or more different PCN isomers may exit the GC column at the same time, making it difficult to quantify them individually. tandfonline.com

Co-elution is a major obstacle to accurate isomer-specific quantification, which is important because the toxicity of PCNs varies significantly between different congeners. tandfonline.com To overcome the problem of co-elution, highly selective detection methods, such as mass spectrometry, are essential. tandfonline.com Comprehensive two-dimensional gas chromatography (GCxGC) is another advanced technique that provides enhanced separation power and can help to resolve co-eluting peaks. americanlaboratory.com

Detection and Quantification Methods

Following chromatographic separation, a detector is used to identify and quantify the PCN congeners. The choice of detector is critical for achieving the required sensitivity and selectivity.

The most common detectors for PCN analysis are:

Electron Capture Detector (ECD): ECD was used in early studies of PCNs and is highly sensitive to halogenated compounds. tandfonline.com However, it is not very selective and can be prone to interferences from other co-eluting chlorinated compounds like PCBs and pesticides. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry is the preferred detection method for PCNs due to its high selectivity and sensitivity. tandfonline.com It can provide information about the molecular weight and fragmentation pattern of the analytes, which aids in their identification.

Low-Resolution Mass Spectrometry (LRMS): Often used in either electron impact (EI) or electron capture negative ionization (ECNI) modes. tandfonline.com ECNI can be particularly sensitive for highly chlorinated compounds.

High-Resolution Mass Spectrometry (HRMS): HRGC coupled with HRMS is considered the gold standard for the analysis of PCNs and other dioxin-like compounds. nih.govlcms.cz It provides very high mass accuracy, which allows for the differentiation of PCNs from other interfering compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole mass spectrometer, is an increasingly popular technique. nih.govnih.gov It offers high selectivity and sensitivity by monitoring specific fragmentation transitions for each congener, which can help to overcome co-elution issues and reduce background noise. nih.gov

Quantification is typically performed using the isotope dilution method, where a known amount of a ¹³C-labeled internal standard for each congener or group of congeners is added to the sample at the beginning of the analytical procedure. nih.govnih.govlcms.cz This allows for the correction of any losses that may occur during sample preparation and analysis, leading to more accurate and precise results. lcms.cz

The following table summarizes the performance of a GC-MS/MS (B15284909) method for the analysis of twenty PCN congeners in environmental samples. nih.gov

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Concentration Range | 0.5 - 200 µg/L |

| RSDs of Relative Response Factors | < 15% |

| Limits of Detection (LOD) | 0.04 - 0.48 µg/L |

| Matrix Spike Recoveries | 45.2% - 87.9% |

| RSDs of Spiked Samples | 0.4% - 21.2% |

This table presents data from a study on the determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry. nih.gov

Another study using GC-MS/MS for the analysis of PCNs in ambient air reported the following method detection limits and recoveries. nih.gov

| Parameter | Value |

| Method Detection Limits (MDLs) | 1 - 3 pg/m³ |

| Spiked Recoveries (low concentration) | 89.0% - 119.4% |

| Spiked Recoveries (medium concentration) | 98.6% - 122.5% |

| Spiked Recoveries (high concentration) | 93.7% - 124.5% |

This table shows data from a study on the determination of polychlorinated naphthalenes in ambient air by isotope dilution gas chromatography-triple quadrupole mass spectrometry. nih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is the cornerstone of modern PCN analysis. It offers the high sensitivity and selectivity needed to identify and quantify these compounds at trace levels, often in complex sample matrices.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of PCNs, including 1,2,4,5,7-pentachloronaphthalene. Its primary advantage lies in its ability to distinguish between ions with very similar mass-to-charge ratios, thereby minimizing interferences from other co-eluting compounds like polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). tandfonline.com This high resolving power is essential for accurate quantification, especially at the low concentrations typically found in environmental samples. tandfonline.com

The use of HRGC-HRMS is often recommended for the accurate determination of PCNs at very low concentrations, following protocols similar to those for dioxin analysis, such as US EPA Method 1613. tandfonline.comsemanticscholar.org In HRMS, the instrument is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. semanticscholar.org Perfluorokerosene (PFK) is commonly used as a reference compound for lock mass to ensure mass accuracy throughout the analysis. semanticscholar.org While HRMS provides the necessary sensitivity and specificity, the high cost of purchasing and maintaining the instrumentation can be a significant drawback. tandfonline.com

A study on landfill leachates utilized GC/HRMS with an Rh-12 ms capillary column to quantify Di- through octachlorinated naphthalenes. The HRMS was operated in electron ionization (EI) mode with selected ion monitoring (SIM), an electron energy of 38 eV, and an ionizing current of 500 μA. semanticscholar.org Another study established an isotope dilution gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method for twenty PCN congeners, which showed good agreement with HRGC/HRMS results, suggesting it as a viable alternative. researchgate.netnih.gov

Table 1: Key Parameters for HRMS Analysis of PCNs

| Parameter | Typical Setting | Reference |

| Ionization Mode | Electron Ionization (EI) | semanticscholar.org |

| Mass Analyzer | High Resolution | tandfonline.com |

| Detection Mode | Selected Ion Monitoring (SIM) | semanticscholar.org |

| Electron Energy | 38 eV | semanticscholar.org |

| Ionizing Current | 500 μA | semanticscholar.org |

| Reference Compound | Perfluorokerosene (PFK) | semanticscholar.org |

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS)

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is another highly sensitive and selective technique for the analysis of electrophilic compounds like PCNs. wikipedia.org In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. wikipedia.org This process is highly specific for compounds with electronegative atoms, such as the chlorine atoms in PCNs. nih.gov

A key advantage of ECNI-MS is its ability to produce less fragmentation compared to electron ionization (EI), resulting in simpler mass spectra dominated by the molecular ion. wikipedia.org This characteristic enhances the sensitivity and makes it easier to identify and quantify target compounds, especially in complex mixtures. wikipedia.orgnih.govnih.gov The low background noise in ECNI-MS contributes to lower detection limits. nih.govnih.gov Methane is often used as a reagent gas in ECNI-MS. vims.edu

ECNI-MS has been successfully applied to the trace-level detection of various chlorinated contaminants in the environment. wikipedia.org While traditionally a GC-MS technique, recent developments have explored its coupling with liquid chromatography (LC), which could expand its applicability to a wider range of compounds. nih.govnih.gov

Standard Reference Materials for Calibration and Quality Assurance

The availability and use of standard reference materials (SRMs) are fundamental for accurate calibration and quality assurance in the analysis of this compound and other PCNs. These standards are essential for method validation, ensuring the reliability and comparability of data generated by different laboratories.

Several commercial suppliers, such as Wellington Laboratories and Cambridge Isotope Laboratories (CIL), offer a wide range of certified reference standards for PCNs. greyhoundchrom.comisotope.comisotope.com These include individual native (unlabeled) and mass-labeled (e.g., ¹³C-labeled) congeners, as well as solution mixtures. greyhoundchrom.comisotope.com Mass-labeled standards are particularly crucial for isotope dilution methods, which are considered the gold standard for quantitative analysis of persistent organic pollutants (POPs) due to their ability to correct for analyte losses during sample preparation and analysis. nih.gov

The development of new and improved PCN standards, with higher purity and better characterization using techniques like GC-MS and ¹H NMR, has been a significant advancement in the field. isotope.com These high-quality standards enable researchers to develop more accurate and robust analytical methods for a broader range of PCN congeners. isotope.comisotope.com

Table 2: Examples of Commercially Available PCN Standard Types

| Standard Type | Description | Application |

| Individual Native Congeners | Solutions of single, unlabeled PCN congeners. | Analyte identification, calibration. |

| Mass-Labeled Congeners | Solutions of single PCN congeners with isotopic labels (e.g., ¹³C). | Internal standards for isotope dilution methods. |

| Calibration Sets | Mixtures of multiple PCN congeners at known concentrations. | Creation of calibration curves for quantification. |

| Spiking Solutions | Mixtures of native and/or mass-labeled PCNs. | Method validation, recovery studies. |

Emerging Analytical Approaches for PCNs

The field of analytical chemistry is continuously evolving, with new techniques emerging that offer potential advantages for the analysis of PCNs. While HRGC-HRMS remains a benchmark, other methods are gaining traction due to improvements in instrumentation and methodology.

One significant development is the use of gas chromatography-tandem mass spectrometry (GC-MS/MS) , particularly with triple quadrupole mass analyzers. selectscience.net This technique has been accepted by some regulatory bodies, such as the European Union, for the confirmatory analysis of other POPs like dioxins, and its application to PCNs is a logical extension. selectscience.net GC-MS/MS offers high sensitivity and selectivity, comparable in many cases to HRMS, but often with lower instrumentation and maintenance costs. researchgate.netnih.gov An established isotope dilution GC-MS/MS method for twenty PCN congeners demonstrated good agreement with HRGC/HRMS data, highlighting its potential for routine environmental analysis. researchgate.netnih.gov

DNA-based detection methods , such as real-time polymerase chain reaction (PCR) using TaqMan assays, have been developed for the detection and quantification of potato cyst nematodes (PCN), which coincidentally shares the same acronym. windows.netahdb.org.uk While not directly applicable to the chemical analysis of polychlorinated naphthalenes, this highlights the broader trend of developing novel analytical technologies for various "PCN" targets.

Other emerging techniques in the broader field of analytical chemistry that could find future applications in PCN analysis include high-temperature liquid chromatography (HTLC) , hydrophilic interaction liquid chromatography (HILIC) , and supercritical fluid chromatography (SFC) . biomedres.us Furthermore, ambient ionization techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) offer rapid screening capabilities with minimal sample preparation, which could be valuable for high-throughput analysis of PCN contamination. nih.gov

Method Validation and Quality Control in PCN Analysis

Rigorous method validation and ongoing quality control (QC) are paramount to ensure the accuracy, reliability, and comparability of data from PCN analysis. These procedures are essential for laboratories seeking accreditation under standards such as ISO/IEC 17025. eurl-pesticides.euresearchgate.net

Method validation establishes documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key performance characteristics that must be evaluated include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. demarcheiso17025.com

Linearity and Range: The relationship between the instrument response and the concentration of the analyte over a specified range. demarcheiso17025.com

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments. demarcheiso17025.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run precision). demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govdemarcheiso17025.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. demarcheiso17025.com

Ongoing quality control involves the routine use of procedures to monitor the performance of the analytical method. This includes the analysis of blanks, spiked samples, and reference materials in each batch of samples to ensure the method remains in a state of statistical control. eurl-pesticides.euresearchgate.net Participation in proficiency testing (PT) schemes is also a crucial element of external quality control, providing an independent assessment of a laboratory's performance. researchgate.net

Environmental Management and Regulatory Frameworks for Polychlorinated Naphthalenes

International Conventions and Agreements

Stockholm Convention on Persistent Organic Pollutants (POPs) Listing of PCNs

The Stockholm Convention on Persistent Organic Pollutants is a landmark international treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. epd.gov.hkwikipedia.orgiisd.org Recognizing the significant threat posed by PCNs, the Convention has taken decisive action.

In 2015, polychlorinated naphthalenes were listed under the Stockholm Convention, signifying a global consensus on the need to control these substances. epd.gov.hk Specifically, di-, tri-, tetra-, penta-, hexa-, hepta-, and octa-chlorinated naphthalenes were proposed for listing in Annexes A and C of the Convention by the Persistent Organic Pollutants Review Committee (POPRC). wikipedia.orgwikipedia.org This proposal was formally adopted, solidifying the international commitment to address the risks of PCNs. umed.pl

Annex A (Elimination): The listing of PCNs in Annex A mandates that parties to the Convention take measures to eliminate the production and use of these chemicals. pops.int This is a critical step towards preventing further intentional releases of PCNs into the environment.

Annex C (Unintentional Production): The inclusion of PCNs in Annex C requires parties to take measures to reduce the unintentional release of these substances with the goal of continuing minimization and, where feasible, ultimate elimination. pops.int This addresses the ongoing issue of PCN formation as byproducts in industrial processes and combustion. pops.intisotope.com

Implications for 1,2,4,5,7-Pentachloronaphthalene

The listing of pentachloronaphthalenes under the Stockholm Convention has direct and significant implications for this compound. As a pentachloronaphthalene congener, it falls squarely within the scope of the Convention's regulations. The chemical formula for pentachloronaphthalene is C10H3Cl5, and it is recognized for its persistence, potential for bioaccumulation, and toxicity. ontosight.ai

The international framework established by the Stockholm Convention compels signatory nations to implement measures that will lead to the cessation of any remaining production and use of this compound. Furthermore, it necessitates the adoption of best available techniques and best environmental practices to minimize and ultimately eliminate its unintentional formation and release from industrial and combustion sources.

National and Regional Regulatory Measures

In line with their commitments under the Stockholm Convention and in response to growing evidence of the environmental and health risks of PCNs, many countries and regions have implemented their own regulatory measures.

Restriction and Ban of Production and Use

The production of PCNs, which were once high-volume chemicals, had already ceased in many regions like the UN ECE (United Nations Economic Commission for Europe) by the 1980s. pops.int In the United States, exposure to PCNs was significantly reduced after the enactment of the Toxic Substances Control Act (TSCA) in 1976, which led major manufacturers to ban PCNs in their products and producers to halt operations. wikipedia.org By 1983, worldwide production had nearly stopped, with only small quantities used for research purposes. wikipedia.org

Individual countries have formalized these cessations through legal instruments. For instance:

Canada: The manufacture, use, sale, offer for sale, or import of PCNs and products containing them are prohibited under the Prohibition of Certain Toxic Substances Regulations, 2012. canada.ca The Canadian Environmental Protection Act (CEPA) of 1999 identifies PCNs (specifically those with 2 to 8 chlorine atoms) as toxic substances that are persistent, bioaccumulative, and harmful to the environment. canada.ca

Australia: From July 1, 2023, the disposal or recovery operations that could lead to the reuse of PCNs on their own are prohibited. dcceew.gov.au The export of PCNs, either as a neat chemical or in mixtures or articles, is also banned, with an exception for unintentional trace contaminants. dcceew.gov.au

European Union: PCNs are listed in Annex I, Part A of Regulation (EU) 2019/1021 on persistent organic pollutants, which prohibits their manufacturing, placing on the market, and use. nih.gov

China: In 2023, China amended its regulations to align with the Stockholm Convention, prohibiting the production, use, import, and export of PCNs, with some specific exemptions that were set to expire. iaeg.com

Environmental Quality Standards

While specific environmental quality standards for this compound are not always individually defined, broader regulations for PCNs as a group exist in various jurisdictions. These standards are often established for different environmental media such as water, soil, and air to protect ecosystems and human health.

In the United States, the Environmental Protection Agency (EPA) publishes national recommended water quality criteria for the protection of aquatic life and human health for a wide range of pollutants. epa.gov These criteria provide guidance for states to establish their own enforceable water quality standards. epa.gov

In Canada, although specific numerical guidelines for PCNs are not currently available, they are monitored under the Chemicals Management Plan, which helps direct further regulatory action. lsrca.on.ca The presence of PCNs in fish from the Great Lakes has been documented, with higher concentrations found in areas with contaminated sediments. lsrca.on.ca

The following table provides an overview of the regulatory status of Polychlorinated Naphthalenes in different regions:

| Region/Country | Regulatory Action | Key Legislation/Initiative | Details |

| International | Elimination and Restriction | Stockholm Convention on POPs | Listed in Annex A (Elimination) and Annex C (Unintentional Production). pops.int |

| Canada | Prohibition | Prohibition of Certain Toxic Substances Regulations, 2012; Canadian Environmental Protection Act, 1999 | Prohibits the manufacture, use, sale, and import of PCNs. canada.ca |

| United States | Drastic Reduction in Use | Toxic Substances Control Act (TSCA) of 1976 | Led to the cessation of production and use by major companies. wikipedia.org |

| European Union | Prohibition | Regulation (EU) 2019/1021 on POPs | Prohibits the manufacturing, placing on the market, and use of PCNs. nih.gov |

| Australia | Prohibition of Reuse and Export | Industrial Chemicals Environmental Management (Register) Act 2021 | Prohibits disposal operations leading to reuse and the export of PCNs. dcceew.gov.au |

| China | Prohibition | Amendment to national regulations (2023) | Prohibits production, use, import, and export in line with the Stockholm Convention. iaeg.com |

Strategies for Emission Control and Prevention

Given that a significant source of current PCN emissions is unintentional formation, strategies for emission control and prevention are crucial components of environmental management. pops.intisotope.com These strategies often overlap with controls for other unintentionally produced POPs like dioxins and furans.

Key strategies include:

Industrial Process Modification: Implementing cleaner production processes and using alternative, less toxic materials can prevent the formation of PCNs at the source. numberanalytics.com For example, modifications in thermal processes in the metallurgical industry can reduce the formation of these compounds.

Emission Control Technologies: For processes where the formation of PCNs cannot be entirely avoided, such as waste incineration, the use of advanced emission control technologies is essential. numberanalytics.comepa.gov These can include scrubbers, fabric filters, and electrostatic precipitators that capture pollutants before they are released into the atmosphere. epa.gov

Waste Management Practices: Proper management and disposal of waste containing PCNs are critical to prevent their release into the environment. industrialchemicals.gov.au This includes the secure landfilling of contaminated materials and the use of high-temperature incineration with effective emission controls for the destruction of PCN-containing wastes.

Regulatory Enforcement and Monitoring: Regular monitoring of industrial emissions and environmental levels of PCNs is necessary to ensure compliance with regulations and to assess the effectiveness of control measures. numberanalytics.com Public awareness campaigns and community engagement can also contribute to better pollution control. numberanalytics.com

The following table summarizes common strategies for controlling and preventing PCN emissions:

| Strategy | Description | Examples |

| Source Reduction | Preventing the formation of PCNs by modifying industrial processes or substituting raw materials. | Using chlorine-free processes where possible; optimizing combustion conditions to minimize the formation of POPs. |

| Emission Control | Capturing PCNs from gas streams before they are released into the atmosphere. | Wet scrubbers, fabric filters (baghouses), electrostatic precipitators, thermal oxidizers. epa.gov |

| Waste Management | Proper handling and disposal of PCN-contaminated materials. | Secure landfilling, high-temperature incineration of hazardous waste. |

| Regulatory Measures | Establishing and enforcing legal limits on emissions and environmental concentrations. | Setting emission standards for industrial facilities; implementing pollution prevention plans. jenvoh.com |

By implementing these comprehensive environmental management and regulatory frameworks, the global community is working towards mitigating the long-term risks posed by this compound and other PCNs.

Best Available Techniques (BAT) for Industrial Processes

While the intentional production of PCNs has largely ceased in many regions, they can still be unintentionally generated in various industrial and thermal processes. pops.int The application of Best Available Techniques (BAT) is crucial for minimizing these unintentional releases. BAT represents the most effective and advanced methods to prevent or reduce emissions and their environmental impact. pops.int

Measures to control emissions of other well-known POPs, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and polychlorinated biphenyls (PCBs), are also effective in reducing PCN emissions. pops.int This is because PCNs can be formed in similar thermal processes, including waste incineration. pops.intindustrialchemicals.gov.au

Key strategies under BAT for processes that may unintentionally generate this compound include:

Process Optimization: Careful control of combustion conditions, such as temperature and residence time, in incinerators and other thermal processes can minimize the formation of PCNs.

Off-gas Treatment: The use of advanced off-gas treatment systems, including high-temperature incineration and adsorption on activated carbon, can capture and destroy PCNs before they are released into the atmosphere. europa.eu

Substitution of Precursors: Where feasible, replacing chlorinated compounds in industrial processes can prevent the formation of PCNs as byproducts.

The Stockholm Convention provides comprehensive guidelines on BAT and Best Environmental Practices (BEP) to assist countries in implementing measures to reduce or eliminate releases of unintentionally produced POPs. pops.intpops.intgreenpolicyplatform.org

Waste Management and Disposal Practices

Proper management of wastes containing this compound is essential to prevent environmental contamination. Wastes can originate from historical uses, contaminated sites, and as byproducts of industrial processes.

Key waste management practices include:

Segregation: Wastes containing PCNs should be segregated from other waste streams to ensure they are handled and treated appropriately. wm.edu This includes separating chlorinated and non-chlorinated solvent wastes. wm.edu

Labeling and Storage: All containers with PCN-containing waste must be clearly labeled, and stored in secure, closed containers to prevent leaks and spills. wm.edu

Disposal Methods:

Incineration: High-temperature incineration is a common and effective method for destroying PCNs in waste. industrialchemicals.gov.auclu-in.orgepa.gov

Landfilling: For some types of PCN-containing waste, disposal in specially designed hazardous waste landfills is an option. clu-in.org

Lab Packs: Small quantities of PCN waste from laboratories are often disposed of in "lab packs," where they are packaged in drums with absorbent material before being sent to a permitted disposal facility. epa.gov

It is also important to manage materials that may be contaminated with PCNs, such as old electrical equipment containing PCB formulations, as these can be a source of PCN release. industrialchemicals.gov.au The disposal techniques used for PCBs are generally effective for the PCNs they contain. industrialchemicals.gov.au

Environmental Remediation Technologies for PCN-Contaminated Sites

Sites contaminated with this compound require remediation to mitigate the risks to human health and the environment. ontosight.ai A variety of technologies can be employed, often in combination, to treat contaminated soil and groundwater. nm.gov

Thermal Treatment Methods

Thermal treatment methods use heat to destroy or separate contaminants from soil and other media. epa.govterratherm.com These methods are particularly effective for persistent organic pollutants like PCNs.

| Thermal Treatment Method | Description | Operating Temperature | Key Features |

| In-Pile Thermal Desorption (IPTD) | Contaminated soil is excavated and heated in covered piles with heater pipes (B44673). Volatilized contaminants are extracted and treated. clu-in.org | Typically around 330°C for SVOCs. clu-in.org | Ex situ method. clu-in.org |

| In Situ Thermal Desorption/Destruction | Heaters are placed directly into the contaminated soil to vaporize contaminants, which are then extracted and treated or destroyed in place. clu-in.orgpower-eng.com | Can exceed 500°C. clu-in.org | In situ method, minimizing excavation. clu-in.org |

| Thermal Conduction Heating (TCH) | Electrical heaters in steel pipes heat the soil, vaporizing and in some cases destroying contaminants. epa.govfrtr.gov | Up to 650-800°C. terratherm.com | Can be used in situ or ex situ. terratherm.com |

| Electrical Resistance Heating (ERH) | An electrical current is passed through the soil, and the resistance generates heat, vaporizing contaminants. epa.govfrtr.gov | Heats the subsurface to the boiling point of water (100°C). terratherm.com | In situ method. frtr.gov |

| Steam Enhanced Extraction (SEE) | Steam is injected into the ground to heat and vaporize contaminants, which are then extracted. epa.govfrtr.gov | Uses the heat of injected steam. | In situ method that also helps to mobilize contaminants. frtr.gov |

| Incineration | A widely used ex situ method where contaminated materials are burned at high temperatures. clu-in.org | High temperatures sufficient to destroy PCBs (which have similar requirements to PCNs). | Requires excavation and transport of contaminated material. clu-in.org |

| In Situ Vitrification (ISV) | The soil is melted using a powerful electric current, trapping contaminants in a stable, glass-like solid. clu-in.org | High temperatures sufficient to melt soil. | In situ method that immobilizes contaminants. clu-in.org |

Chemical Dechlorination Techniques

Chemical dechlorination involves the use of chemical reagents to remove chlorine atoms from the naphthalene (B1677914) molecule, rendering it less toxic.

Electrochemical Reduction: This technique uses an electric current, often with a mediator like a naphthalene radical anion, to dechlorinate polychlorinated organic compounds. nih.gov

Lime Treatment: The use of lime has shown some effectiveness in degrading PCBs, suggesting potential applicability to PCNs. clu-in.org

UV Irradiation: Ultraviolet light can be used to break down chlorine-containing compounds. High-intensity UV can dissociate free chlorine and chloramines. waterprofessionals.comsyndel.com

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. researchgate.netyoutube.com This approach is considered an environmentally friendly and cost-effective remediation strategy. researchgate.netyoutube.com

Natural Attenuation: In some cases, indigenous microbial populations can degrade contaminants over time without human intervention. Monitoring is crucial to ensure that degradation is occurring at an acceptable rate. youtube.com

Biostimulation: This involves the addition of nutrients and oxygen to stimulate the growth and activity of native microorganisms that can degrade PCNs. nih.gov

Bioaugmentation: Involves the introduction of specific, pre-selected microorganisms with a known ability to degrade the target contaminants into the contaminated site. nih.govnih.gov

Phytoremediation: This method uses plants and their associated microbes to clean up contaminated soil and water. nih.govnih.gov Plants can take up contaminants (phytoextraction), break them down within their tissues (phytotransformation), or stimulate microbial activity in the root zone (rhizoremediation). nih.gov

Research has shown that some bacteria, such as certain species of Pseudomonas and Bacillus, are capable of degrading naphthalene, which serves as a model for the degradation of more complex PAHs. researchgate.netnih.gov

| Bioremediation Approach | Description |

| Natural Attenuation | Relies on naturally occurring microbial populations to degrade contaminants without intervention. youtube.com |

| Biostimulation | Enhances the activity of native microbes by adding nutrients and oxygen. nih.gov |

| Bioaugmentation | Introduces specific contaminant-degrading microbes to the site. nih.govnih.gov |

| Phytoremediation | Uses plants and associated microbes to remove or degrade contaminants. nih.govnih.gov |

Uncharted Territory: Identifying Research Gaps and Future Priorities in the Study of this compound

The study of polychlorinated naphthalenes (PCNs), a class of persistent organic pollutants (POPs), continues to present significant scientific challenges. Among the 75 possible congeners, this compound stands as a compound of interest due to the general persistence and toxicity associated with higher-chlorinated PCNs. tandfonline.comwikipedia.org Despite decades of research into PCNs, critical knowledge gaps remain, hindering a complete understanding of this specific isomer's environmental behavior and potential risks. This article delineates the key research gaps and outlines future directions necessary to build a comprehensive scientific foundation for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products